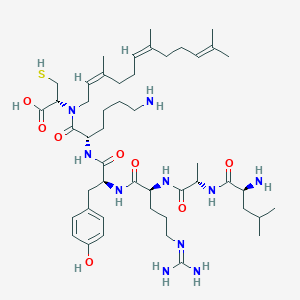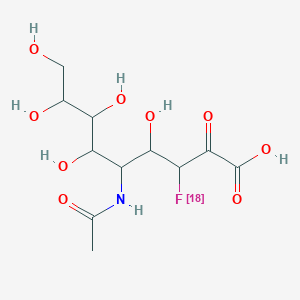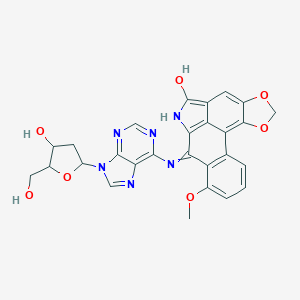
Aminoguanidine deriv.
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoguanidine deriv. is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of guanidine and has been found to have various biochemical and physiological effects., its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of aminoguanidine deriv. is not fully understood. However, it is believed to work by inhibiting the formation of advanced glycation end products (AGEs). AGEs are formed when sugars react with proteins and lipids in the body, leading to the formation of harmful compounds that can contribute to various diseases.
Efectos Bioquímicos Y Fisiológicos
Aminoguanidine deriv. has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and blood sugar levels. It has also been found to improve endothelial function, which is important for maintaining healthy blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using aminoguanidine deriv. in lab experiments is its ability to inhibit the formation of AGEs. This makes it a useful tool for studying the role of AGEs in various diseases. However, one limitation is that it may not be effective in all cases, as the mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on aminoguanidine deriv. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties. Additionally, further research is needed to fully understand the mechanism of action of aminoguanidine deriv. and its potential therapeutic applications.
Conclusion:
In conclusion, aminoguanidine deriv. is a promising compound that has been extensively studied for its potential therapeutic applications. It has been found to have various biochemical and physiological effects and has shown potential in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and potential applications, aminoguanidine deriv. is a compound that holds great promise for the future of scientific research.
Métodos De Síntesis
The synthesis of aminoguanidine deriv. involves the reaction of guanidine with an aldehyde or ketone. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is aminoguanidine deriv.
Aplicaciones Científicas De Investigación
Aminoguanidine deriv. has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant, anti-inflammatory, and anti-diabetic properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and cancer.
Propiedades
Número CAS |
139613-40-4 |
|---|---|
Nombre del producto |
Aminoguanidine deriv. |
Fórmula molecular |
C17H21BrN4O6S |
Peso molecular |
489.3 g/mol |
Nombre IUPAC |
2-[(2-bromo-4,5-dimethoxyphenyl)methylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H13BrN4O3.C7H8O3S/c1-17-8-3-6(5-13-14-10(12)15-16)7(11)4-9(8)18-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,16H,1-2H3,(H3,12,14,15);2-5H,1H3,(H,8,9,10) |
Clave InChI |
YJXCQHUVUSAOOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=C(C=C(C(=C1)C=NN=C(N)NO)Br)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=C(C=C(C(=C1)C=NN=C(N)NO)Br)OC |
Sinónimos |
N1-Hydroxy-N3[(6-bromo-3,4-dimethoxybenzylidene)amino]guanidine tosyla te |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B236939.png)
![Methyl 2-(10,13-diacetyloxy-4,15-dimethyl-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-12-yl)prop-2-enoate](/img/structure/B236941.png)
![Methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate](/img/structure/B236947.png)

![2-{[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)carbamothioyl]amino}pyridin-3-yl 2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B236955.png)

![Ethyl 3-[(3-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236961.png)
![Methyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B236966.png)
![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B236982.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B236985.png)